molecular formula C11H15ClF3N B163414 alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride CAS No. 56651-43-5

alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride

Cat. No. B163414
CAS RN: 56651-43-5
M. Wt: 253.69 g/mol
InChI Key: BHLIHWJPFQIZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride” is a compound with the molecular formula C11H15ClF3N . It is categorized as an amphetamine.


Molecular Structure Analysis

The molecular weight of “alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride” is 253.69 g/mol. For a detailed molecular structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride” are not explicitly stated in the available resources .

Scientific Research Applications

Chemical Synthesis and Intermediates

  • alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride serves as an important intermediate in organic synthesis. It finds applications in the fields of medicine, pesticides, and chemical industries. Its synthesis involves processes that are cost-effective, simple, and environmentally friendly Wang Ling-ya (2015).

Pharmaceutical Research

  • This compound is studied for its role in pharmaceuticals. For example, in the development of new drugs, it acts as a key intermediate in various chemical reactions. It's used in the synthesis of drugs targeting the central and peripheral nervous systems A. Bobrov, N. A. Van'kova, A. V. Sul'din (2000).

Antidepressant Biochemical Profile

  • Research into novel compounds like Wy-45,030, which share a similar chemical structure, indicates that these compounds inhibit brain receptors and monoamine uptake, which are predictive of antidepressant activity. This suggests potential applications of alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride in creating new antidepressants E. Muth, J. Haskins, J. Moyer, G. E. Husbands, S. T. Nielsen, E. Sigg (1986).

Chemical Reactions and Analytical Chemistry

  • The compound plays a crucial role in various chemical reactions, such as the hydroamination of alkynes, and in the creation of new molecules. This shows its versatility in chemical synthesis Haak, Siebeneicher, Doye (2000).

Application in Recognition of Hydrophilic Compounds

Use in Analytical Methods

  • It is used in developing analytical methods for the determination of amines in drug substances, demonstrating its significance in pharmaceutical quality control J. Gopalakrishnan, S. Devi (2016).

Role in the Study of Neurotransmission

Contribution to Toxicity Studies

  • Research on dimethylaminopropyl chloride, hydrochloride, a compound with a similar structure, offers insights into the toxicity profile of these types of chemicals. Such studies are critical for assessing the safety of new chemical entities Km Abdo (2007).

Safety And Hazards

The safety and hazards associated with “alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride” are not explicitly stated in the available resources .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(15-2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8,15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLIHWJPFQIZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972097
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride

CAS RN

56651-43-5
Record name Phenethylamine, alpha,N-dimethyl-m-trifluoromethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Reactant of Route 4
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Reactant of Route 5
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.